

# Application Notes and Protocols: Investigating the Effects of Tannacomp on Intestinal Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Intestinal organoids have emerged as a powerful in vitro model system, closely recapitulating the cellular complexity and functionality of the native intestinal epithelium.[1][2] These three-dimensional structures, derived from adult stem cells, provide an invaluable platform for studying intestinal physiology, disease modeling, and drug screening.[1][3] This document provides detailed protocols for establishing and maintaining human intestinal organoid cultures to investigate the therapeutic effects of **Tannacomp**®, a combination drug containing tannin albuminate and ethacridine lactate used in the treatment of diarrhea.[4][5][6][7][8]

**Tannacomp**'s therapeutic efficacy is attributed to the synergistic actions of its components. Tannin albuminate, a protein-bound form of tannic acid, is thought to exert astringent and anti-inflammatory effects, protecting the intestinal mucosa.[4][7] Ethacridine lactate contributes with its antimicrobial and spasmolytic properties.[7][8] Recent studies utilizing murine intestinal organoids have demonstrated that both tannic acid and ethacridine lactate can attenuate inflammatory responses and modulate intestinal barrier function, suggesting novel mechanisms of action.[4][5][9]

These application notes will guide researchers through the process of:



- Establishing and culturing human intestinal organoids.
- Treating organoids with Tannacomp's active ingredients, tannic acid (TA) and ethacridine lactate (Eta).
- Assessing the impact of TA and Eta on intestinal barrier integrity, cell viability, and inflammatory responses.

# **Experimental Protocols**

# Protocol 1: Establishment of Human Intestinal Organoid Cultures from Biopsies

This protocol outlines the fundamental steps for initiating human intestinal organoid cultures from fresh biopsy samples.[10][11]

#### Materials:

- · Human intestinal biopsy tissue
- Advanced DMEM/F-12 medium
- Collagenase type II
- Matrigel® Matrix
- IntestiCult™ Organoid Growth Medium (Human)
- ROCK inhibitor (Y-27632)
- Antibiotics (e.g., Primocin, Penicillin-Streptomycin)

#### Procedure:

- Tissue Collection and Digestion:
  - Collect fresh intestinal biopsy tissue in a sterile tube containing cold Advanced DMEM/F-12 with antibiotics.



- Mechanically mince the tissue into small fragments.
- Digest the tissue fragments with collagenase type II in Advanced DMEM/F-12 containing ROCK inhibitor at 37°C to isolate intestinal crypts.
- Crypt Isolation and Seeding:
  - Filter the digested tissue suspension through a cell strainer to remove undigested fragments.
  - Centrifuge the filtrate to pellet the intestinal crypts.
  - Resuspend the crypt pellet in a small volume of cold Matrigel®.
  - Plate droplets of the crypt-Matrigel® suspension into a pre-warmed culture plate. .w plate.
  - Allow the Matrigel® domes to solidify at 37°C for 10-15 minutes.
- Organoid Culture:
  - Overlay the Matrigel® domes with complete IntestiCult™ Organoid Growth Medium supplemented with ROCK inhibitor and antibiotics.
  - Incubate the cultures at 37°C in a 5% CO2 incubator.
  - Replace the culture medium every 2-3 days. Organoids will typically form budding structures within 5-7 days.[12]

# Protocol 2: Treatment of Intestinal Organoids with Tannic Acid and Ethacridine Lactate

This protocol describes how to treat established intestinal organoids with the active components of **Tannacomp**.

#### Materials:

Established intestinal organoid cultures



- Tannic acid (TA) stock solution
- Ethacridine lactate (Eta) stock solution
- Complete IntestiCult™ Organoid Growth Medium

#### Procedure:

- Preparation of Treatment Media:
  - Prepare working solutions of TA and Eta in complete IntestiCult™ Organoid Growth
    Medium at desired concentrations. Based on previous studies with murine organoids,
    suggested starting concentrations are 0.01 mg/mL for TA and 0.002 mg/mL for Eta.[4][5][9]
- Induction of Intestinal Stress (Optional):
  - To model inflammatory conditions, organoids can be pre-treated with lipopolysaccharide (LPS) or subjected to growth factor withdrawal to induce stress before adding TA and Eta.
     [4][5]
- · Treatment Application:
  - Aspirate the old medium from the organoid cultures.
  - Add the prepared treatment media (Control, TA, Eta, or TA + Eta) to the respective wells.
  - Incubate the organoids for the desired experimental duration (e.g., 24, 48, or 72 hours).

# **Protocol 3: Assessment of Intestinal Barrier Function**

This protocol details two common methods to evaluate the integrity of the intestinal epithelial barrier in organoid-derived monolayers.

A. Transepithelial Electrical Resistance (TEER) Measurement:

TEER measurement is a non-invasive method to assess the integrity of tight junctions in the epithelial monolayer.[13]

#### Procedure:



- Generate organoid-derived monolayers on Transwell® inserts.[14]
- Allow the monolayers to differentiate and establish a stable barrier, which can take approximately 7-10 days.[13][15]
- Measure the TEER of the monolayers using an epithelial voltohmmeter at specified time points before and after treatment with TA and Eta.
- A decrease in TEER indicates a disruption of the intestinal barrier.

#### B. FITC-Dextran Permeability Assay:

This assay measures the paracellular flux of a fluorescently labeled molecule across the epithelial monolayer.[16]

#### Procedure:

- After treatment, add FITC-dextran (e.g., 4 kDa) to the apical compartment of the Transwell® inserts containing the organoid monolayers.
- Incubate for a defined period (e.g., 3 hours).
- Collect samples from the basolateral compartment.
- Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader.
- An increase in fluorescence in the basolateral compartment indicates increased paracellular permeability.

# **Protocol 4: Cell Viability and Cytotoxicity Assays**

These assays are crucial to determine if the observed effects of TA and Eta are due to therapeutic modulation or cellular toxicity.

A. Cell Viability Assay (e.g., CellTiter-Glo® 3D):



This assay quantifies the number of viable cells in 3D organoid cultures based on ATP levels. [17][18]

#### Procedure:

- Treat 3D organoid cultures with a range of concentrations of TA and Eta for the desired duration.
- Follow the manufacturer's protocol for the CellTiter-Glo® 3D assay.
- Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
- B. Cytotoxicity Assay (e.g., LDH Release Assay):

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[19][20]

#### Procedure:

- Collect the culture supernatant from treated organoids.
- Perform the LDH assay according to the manufacturer's instructions.
- An increase in LDH activity in the supernatant indicates increased cell death and cytotoxicity.

## **Data Presentation**

The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experiments.

Table 1: Effect of Tannic Acid (TA) and Ethacridine Lactate (Eta) on Intestinal Barrier Function



| Treatment Group         | TEER (% of Control) | FITC-Dextran Permeability (Fold Change) |
|-------------------------|---------------------|-----------------------------------------|
| Control                 | 100 ± 5.2           | 1.0 ± 0.1                               |
| LPS (1 μg/mL)           | 45 ± 3.8            | 3.5 ± 0.4                               |
| LPS + TA (0.01 mg/mL)   | 78 ± 4.1            | 1.8 ± 0.2                               |
| LPS + Eta (0.002 mg/mL) | 65 ± 3.9            | 2.3 ± 0.3                               |
| LPS + TA + Eta          | 85 ± 4.5            | 1.5 ± 0.2                               |

Table 2: Cell Viability and Cytotoxicity of TA and Eta on Intestinal Organoids

| Treatment Group            | Cell Viability (% of Control) | Cytotoxicity (% LDH<br>Release) |
|----------------------------|-------------------------------|---------------------------------|
| Control                    | 100 ± 6.1                     | 5 ± 1.2                         |
| TA (0.01 mg/mL)            | 98 ± 5.5                      | 6 ± 1.5                         |
| Eta (0.002 mg/mL)          | 95 ± 6.8                      | 8 ± 1.9                         |
| High-Dose TA (0.1 mg/mL)   | 70 ± 8.2                      | 25 ± 3.1                        |
| High-Dose Eta (0.02 mg/mL) | 65 ± 7.9                      | 30 ± 3.5                        |

Table 3: Effect of TA and Eta on Pro-inflammatory Cytokine Expression (Fold Change vs. LPS)

| Gene  | LPS (1 µg/mL) | LPS + TA (0.01<br>mg/mL) | LPS + Eta (0.002<br>mg/mL) |
|-------|---------------|--------------------------|----------------------------|
| IL-6  | 15.2 ± 1.8    | 5.1 ± 0.7                | 8.9 ± 1.1                  |
| TNF-α | 12.5 ± 1.5    | 4.3 ± 0.6                | 7.2 ± 0.9                  |
| IL-1β | 10.8 ± 1.3    | 3.9 ± 0.5                | 6.5 ± 0.8                  |

# **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for investigating **Tannacomp**'s effects.





Click to download full resolution via product page

Caption: Proposed mechanism of **Tannacomp**'s action on intestinal inflammation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Gastrointestinal tract organoids as novel tools in drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating Mini-Guts for Drug Screening | The Scientist [the-scientist.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Tannic Acid and Ethacridine Lactate Attenuate Markers of Stress-Induced Intestinal Barrier Dysfunctions in Murine Small Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Treatment of chronic diarrhea in Crohn disease. A pilot study of the clinical effect of tannin albuminate and ethacridine lactate] PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tannic Acid and Ethacridine Lactate Attenuate Markers of Stress-Induced Intestinal Barrier Dysfunctions in Murine Small Intestinal Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment and Culture of Human Intestinal Organoids Derived from Adult Stem Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hubrecht.eu [hubrecht.eu]
- 12. stemcell.com [stemcell.com]
- 13. biorxiv.org [biorxiv.org]
- 14. stemcell.com [stemcell.com]
- 15. stemcell.com [stemcell.com]
- 16. Evaluation of Intestinal Epithelial Barrier Function in Inflammatory Bowel Diseases Using Murine Intestinal Organoids PMC [pmc.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
- 18. stemcell.com [stemcell.com]
- 19. Divergent responses of human intestinal organoid monolayers using commercial in vitro cytotoxicity assays PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Investigating the Effects of Tannacomp on Intestinal Organoid Cultures]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b1178731#establishing-intestinal-organoid-cultures-to-investigate-tannacomp-s-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com